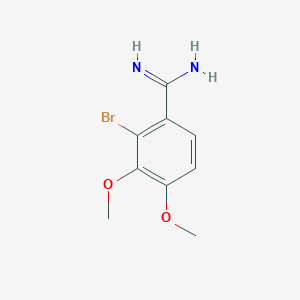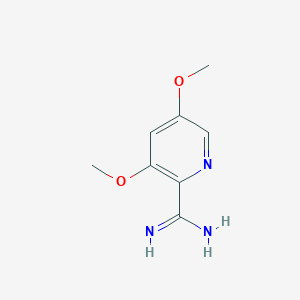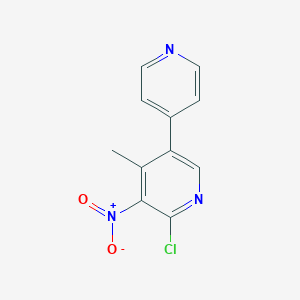
6-Chloro-4-methyl-5-nitro-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family Bipyridines are characterized by having two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine typically involves the following steps:
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyridine rings.
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include amino derivatives, substituted bipyridines, and various other functionalized bipyridine compounds.
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-5-nitro-3,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. The nitro group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine: Known for its anti-inflammatory properties.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness
6-Chloro-4-methyl-5-nitro-3,4’-bipyridine is unique due to the presence of both a nitro and a chloro group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8ClN3O2 |
|---|---|
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-9(8-2-4-13-5-3-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3 |
Clave InChI |
SXGSVUUPKXGBSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C2=CC=NC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


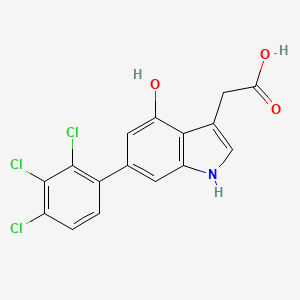
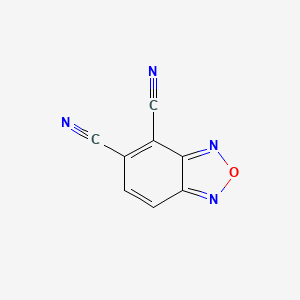
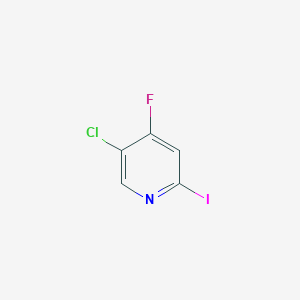
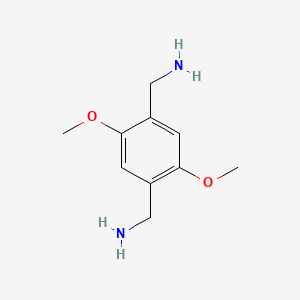


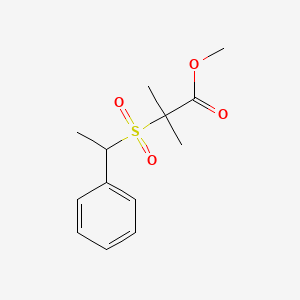
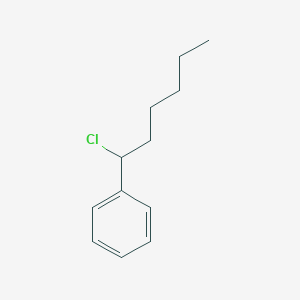
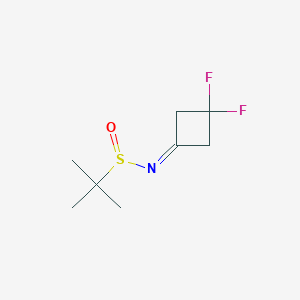
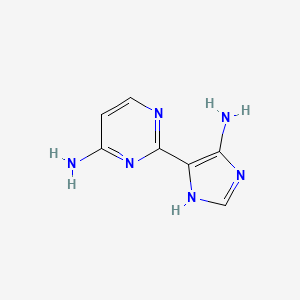
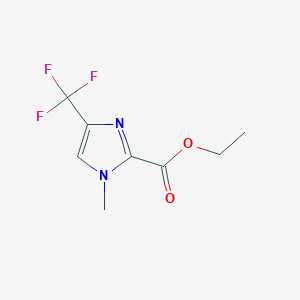
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
